molecular formula C9H14F3N3O B2616744 1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine CAS No. 1856045-81-2

1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B2616744
CAS No.: 1856045-81-2
M. Wt: 237.226
InChI Key: CCJCJSPYSTUNLO-UHFFFAOYSA-N
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Description

1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a trifluoropropoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoropropoxy Methyl Group: This step involves the reaction of the pyrazole derivative with 3,3,3-trifluoropropyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced pyrazole derivative.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoropropoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
  • 1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine

Uniqueness

1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine is unique due to the specific positioning of the ethyl and trifluoropropoxy methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-ethyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O/c1-2-15-7(5-8(13)14-15)6-16-4-3-9(10,11)12/h5H,2-4,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJCJSPYSTUNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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